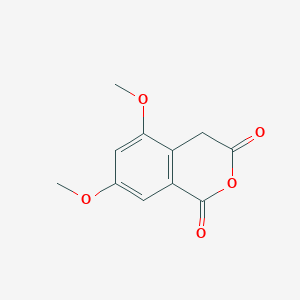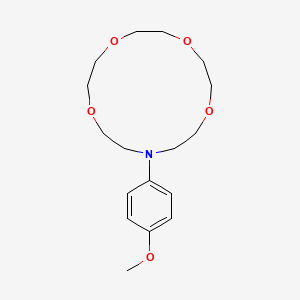
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- typically involves the reaction of aza-15-crown-5 with chloroacetyl chloride in the presence of triethylamine and dichloromethane at room temperature. The reaction mixture is stirred for about 2 hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- involves its ability to form stable complexes with cations. The ether groups in the compound’s ring structure provide multiple binding sites for cations, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and ion transport .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: A derivative with additional functional groups that enhance its binding capabilities.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-
Properties
CAS No. |
98269-23-9 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
13-(4-methoxyphenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO5/c1-19-17-4-2-16(3-5-17)18-6-8-20-10-12-22-14-15-23-13-11-21-9-7-18/h2-5H,6-15H2,1H3 |
InChI Key |
PZASLXLZYWIIFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


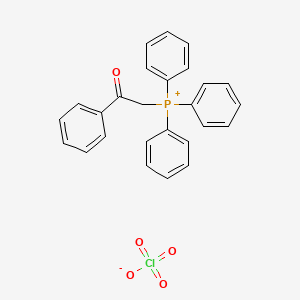

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)

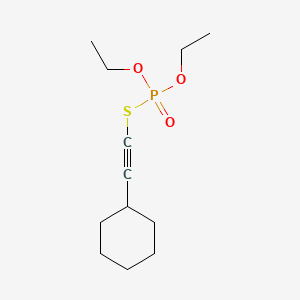
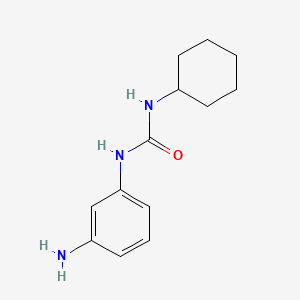
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
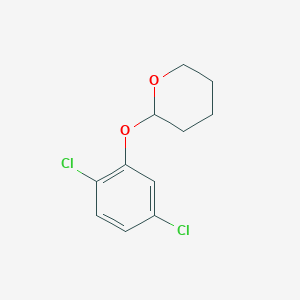

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
